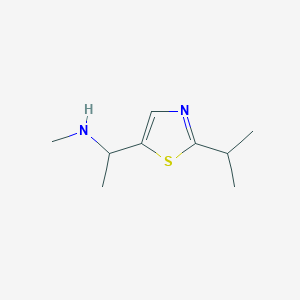
1-(2-isopropylthiazol-5-yl)-N-methylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
The synthesis of 1-(2-isopropylthiazol-5-yl)-N-methylethanamine typically involves the nucleophilic addition reaction of thiazole derivatives with appropriate amines. One common method includes the reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with substituted isocyanates or isothiocyanates in the presence of a base such as sodium hydroxide . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
化学反应分析
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted thiazole derivatives
科学研究应用
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine has a wide range of applications in scientific research:
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for the development of new therapeutic agents
Medicine: Thiazole derivatives, including this compound, are investigated for their potential use in treating various diseases, such as cancer, Alzheimer’s disease, and diabetes
Industry: The compound is used in the production of dyes, pigments, and rubber vulcanization accelerators
作用机制
The mechanism of action of 1-(2-isopropylthiazol-5-yl)-N-methylethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. Additionally, it may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects in diseases such as cancer and Alzheimer’s .
相似化合物的比较
1-(2-Isopropylthiazol-5-yl)-N-methylethanamine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
属性
分子式 |
C9H16N2S |
|---|---|
分子量 |
184.30 g/mol |
IUPAC 名称 |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C9H16N2S/c1-6(2)9-11-5-8(12-9)7(3)10-4/h5-7,10H,1-4H3 |
InChI 键 |
NCLUYTZHYIZITD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC=C(S1)C(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


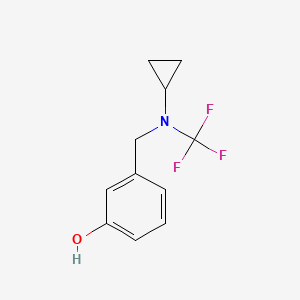
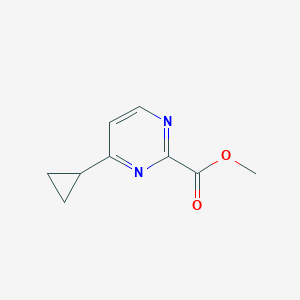
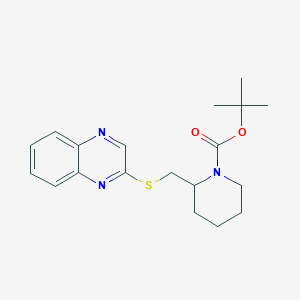
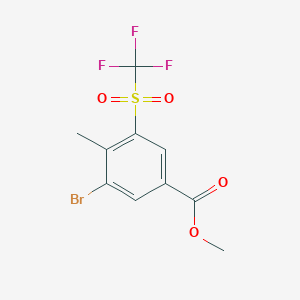
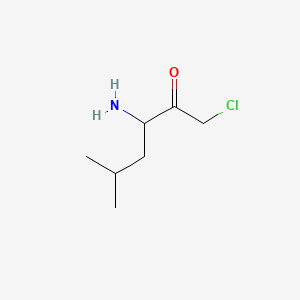
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13971191.png)


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)



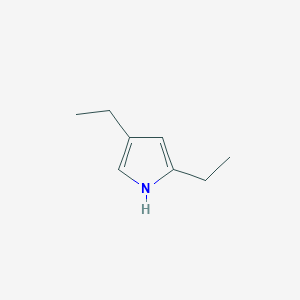
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
